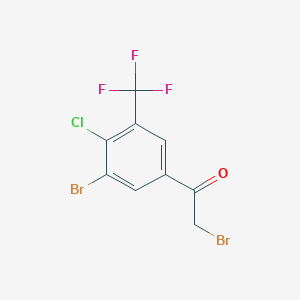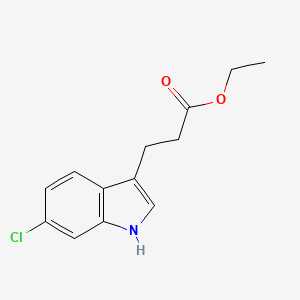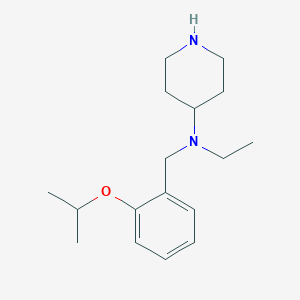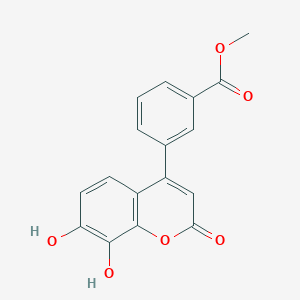![molecular formula C15H15BrN2 B13722260 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline is a complex organic compound that features a bromine atom, an aniline group, and an isoindoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of aniline derivatives followed by the introduction of the isoindoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.
科学研究应用
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoindoline moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-Bromoaniline: A simpler compound with a bromine atom attached to an aniline group.
5-Bromo-2,3-dihydro-1H-isoindole: A compound with a bromine atom and an isoindoline moiety but lacking the aniline group.
N-Methyl-2-bromoaniline: A compound with a methyl group attached to the nitrogen atom of the aniline group.
Uniqueness
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline is unique due to the presence of both the bromine atom and the isoindoline moiety, which confer distinct chemical and biological properties
属性
分子式 |
C15H15BrN2 |
|---|---|
分子量 |
303.20 g/mol |
IUPAC 名称 |
3-bromo-5-(1,3-dihydroisoindol-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H15BrN2/c16-14-5-11(6-15(17)7-14)8-18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10,17H2 |
InChI 键 |
YJNXVQJRVANIQW-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CN1CC3=CC(=CC(=C3)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)

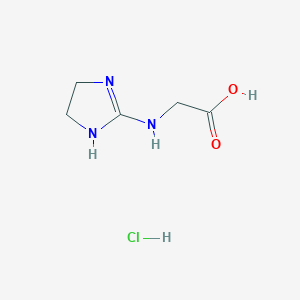
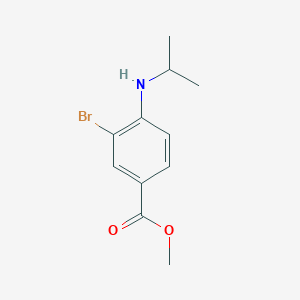
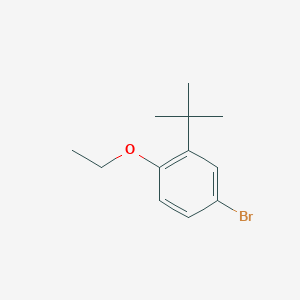
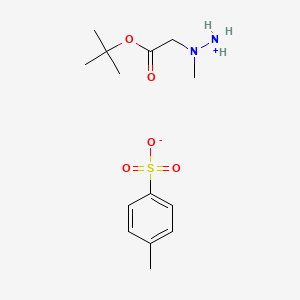
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
